molecular formula C24H24N4O5 B11470479 N-{4-[5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]phenyl}acetamide

N-{4-[5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]phenyl}acetamide

Cat. No.: B11470479
M. Wt: 448.5 g/mol
InChI Key: VRXSDMZLHPZZJL-UHFFFAOYSA-N
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Description

N-{4-[5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the dimethoxyphenyl and phenylacetamide groups. Key steps may include:

    Cyclization Reactions: Formation of the pyrrolopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dimethoxyphenyl group via electrophilic aromatic substitution.

    Amidation: Coupling of the phenylacetamide group using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{4-[5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]PHENYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-{4-[5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    Indole Derivatives: Compounds with an indole core that exhibit a range of biological activities.

    Pyrrolopyrimidine Derivatives: Compounds with a similar core structure but different substituents.

Uniqueness

N-{4-[5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its potential therapeutic applications and interactions with molecular targets set it apart from other similar compounds.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

N-[4-[5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]phenyl]acetamide

InChI

InChI=1S/C24H24N4O5/c1-14(29)25-16-7-9-17(10-8-16)28-13-18-21(23(30)27(3)24(31)26(18)2)22(28)15-6-11-19(32-4)20(12-15)33-5/h6-13H,1-5H3,(H,25,29)

InChI Key

VRXSDMZLHPZZJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=C3C(=C2C4=CC(=C(C=C4)OC)OC)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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